molecular formula C22H21N3O3 B2826892 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate CAS No. 871670-86-9

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B2826892
CAS No.: 871670-86-9
M. Wt: 375.428
InChI Key: YIFLRTXNRCSDFA-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2’-cyano-[1,1’-biphenyl]-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes cyano groups and a biphenyl moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2’-cyano-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of the cyano groups: This step involves the use of cyanation reactions, where suitable reagents such as copper(I) cyanide are used to introduce the cyano groups.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2’-cyano-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the biphenyl moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2’-cyano-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2’-cyano-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2’-cyano-[1,1’-biphenyl]-2-carboxylate: shares similarities with other biphenyl derivatives and cyano-containing compounds.

    Similar compounds: Biphenyl-2-carboxylic acid, 2-cyanobiphenyl, and carbamoyl methyl biphenyl derivatives.

Uniqueness

The uniqueness of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2’-cyano-[1,1’-biphenyl]-2-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15(2)22(3,14-24)25-20(26)13-28-21(27)19-11-7-6-10-18(19)17-9-5-4-8-16(17)12-23/h4-11,15H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFLRTXNRCSDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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